

Spectroscopic Confirmation of Methyl 4-chloro-6-methylnicotinate Derivatives: A Comparative Guide

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Compound of Interest

Compound Name: **Methyl 4-chloro-6-methylnicotinate**

Cat. No.: **B1357888**

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For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthetic intermediates is a critical step in the path to novel therapeutics. This guide provides a comparative analysis of spectroscopic data for the structural elucidation of **Methyl 4-chloro-6-methylnicotinate** and its derivatives, offering a valuable resource for the validation of these important chemical entities.

This document details the expected spectroscopic characteristics of **Methyl 4-chloro-6-methylnicotinate**, supported by experimental data from closely related analogs. It also outlines standardized experimental protocols for acquiring high-quality spectroscopic data and briefly discusses alternative analytical techniques.

Comparative Spectroscopic Data Analysis

While a complete, publicly available dataset for **Methyl 4-chloro-6-methylnicotinate** is limited, a robust structural confirmation can be achieved through a comparative analysis with its close chemical analogs. The following tables summarize the experimental ^1H NMR and ^{13}C NMR data for the structurally similar Methyl 4-bromo-6-methylnicotinate, which serves as an excellent proxy for predicting the spectral features of the target compound.

Table 1: ^1H NMR Data Comparison

Proton Assignment	Methyl 4-bromo-6-methylnicotinate ¹	Predicted Methyl 4-chloro-6-methylnicotinate
Chemical Shift (δ) ppm, Multiplicity, Coupling Constant (J) Hz	Expected Chemical Shift (δ) ppm, Multiplicity	
H-2 (Pyridine ring)	8.79 (s)	~ 8.7-8.8 (s)
H-5 (Pyridine ring)	7.40 (s)	~ 7.3-7.4 (s)
-OCH ₃ (Ester methyl)	3.85 (s)	~ 3.8-3.9 (s)
-CH ₃ (Pyridine methyl)	2.47 (s)	~ 2.4-2.5 (s)

¹Data obtained from the supporting information of a research article detailing the synthesis of related compounds[1].

Table 2: ¹³C NMR Data Comparison

Carbon Assignment	Methyl 4-bromo-6-methylnicotinate ¹	Predicted Methyl 4-chloro-6-methylnicotinate
Chemical Shift (δ) ppm	Expected Chemical Shift (δ) ppm	
C=O (Ester carbonyl)	164.62	~ 164-165
C-6 (Pyridine ring)	162.43	~ 162-163
C-2 (Pyridine ring)	151.43	~ 151-152
C-4 (Pyridine ring)	132.95	~ 130-135
C-3 (Pyridine ring)	128.65	~ 128-129
C-5 (Pyridine ring)	124.61	~ 124-125
-OCH ₃ (Ester methyl)	52.46	~ 52-53
-CH ₃ (Pyridine methyl)	24.00	~ 23-25

¹Data obtained from the supporting information of a research article detailing the synthesis of related compounds[1].

Mass Spectrometry and Infrared Spectroscopy

Mass Spectrometry (MS): For **Methyl 4-chloro-6-methylnicotinate** ($C_8H_8ClNO_2$), the expected molecular weight is 185.61 g/mol .[2][3] In mass spectrometry, the molecular ion peak $[M]^+$ would be observed at m/z 185, with a characteristic isotopic pattern for the presence of a chlorine atom ($[M+2]^+$ at m/z 187 with approximately one-third the intensity of the $[M]^+$ peak).

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

- C=O stretch (ester): ~1720-1740 cm^{-1}
- C-O stretch (ester): ~1250-1300 cm^{-1}

- C=C and C=N stretches (aromatic ring): ~1400-1600 cm⁻¹
- C-Cl stretch: ~700-800 cm⁻¹

Experimental Protocols

To ensure the acquisition of high-quality, reproducible spectroscopic data, the following standardized protocols are recommended.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh 10-20 mg of the sample for ¹H NMR (or 50-100 mg for ¹³C NMR).
 - Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
 - Transfer the solution to a clean, dry 5 mm NMR tube.
- Data Acquisition:
 - ¹H NMR:
 - Use a standard single-pulse experiment.
 - Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
 - ¹³C NMR:
 - Use a standard proton-decoupled pulse sequence.
 - A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.
 - Reference the spectrum to the solvent peak (e.g., the central peak of the CDCl₃ triplet at 77.16 ppm).

Mass Spectrometry (MS)

- Sample Preparation:
 - Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Data Acquisition (Electrospray Ionization - ESI):
 - Infuse the sample solution into the ESI source.
 - Acquire the spectrum in positive ion mode to observe the protonated molecule $[M+H]^+$.
 - The mass range should be set to scan beyond the expected molecular weight.

Infrared (IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR):
 - Place a small amount of the solid sample directly onto the ATR crystal.
 - Ensure good contact between the sample and the crystal.
- Data Acquisition:
 - Collect a background spectrum of the empty ATR crystal.
 - Collect the sample spectrum.
 - The data is typically presented as a plot of transmittance or absorbance versus wavenumber (cm^{-1}).

Alternative Analytical Techniques

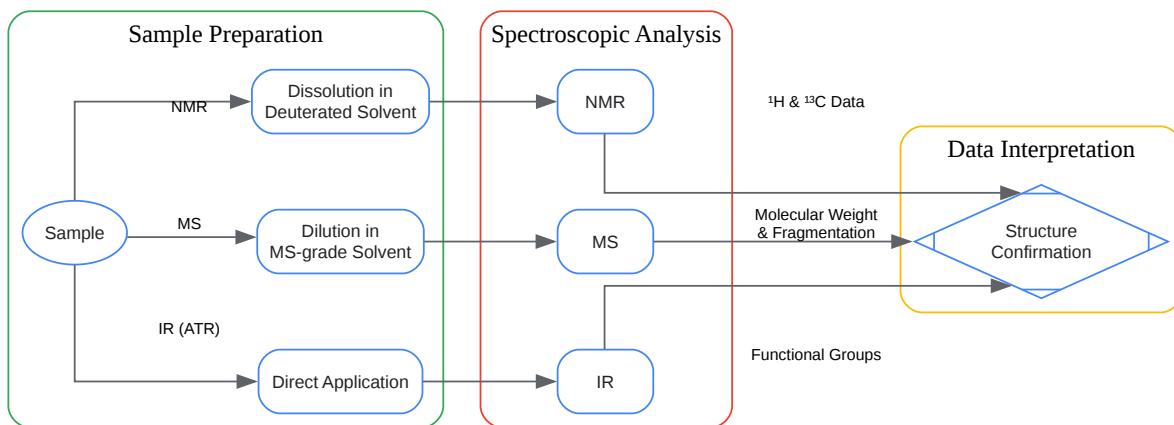
While NMR, MS, and IR spectroscopy are the primary tools for structural elucidation, other techniques can provide complementary information:

- High-Performance Liquid Chromatography (HPLC): Useful for assessing the purity of the compound and for isolating it from reaction mixtures.

- Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile derivatives to provide separation and mass spectral data simultaneously.
- X-ray Crystallography: Provides the most definitive three-dimensional structural information, but requires a suitable single crystal of the compound.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the spectroscopic confirmation of **Methyl 4-chloro-6-methylnicotinate** and the relationship between the different analytical techniques in the structural elucidation process.



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References

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